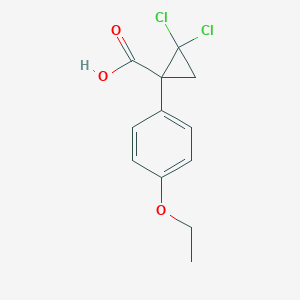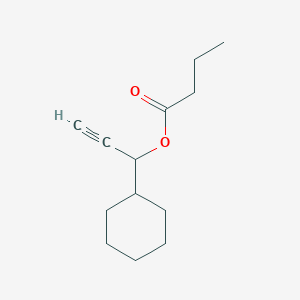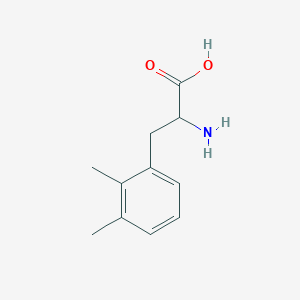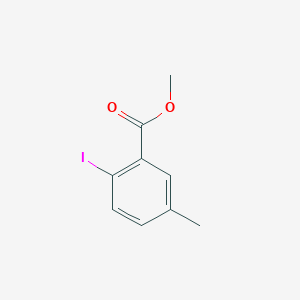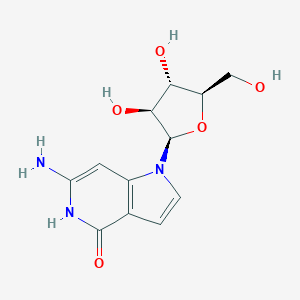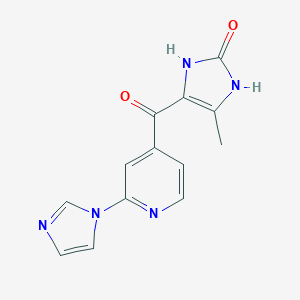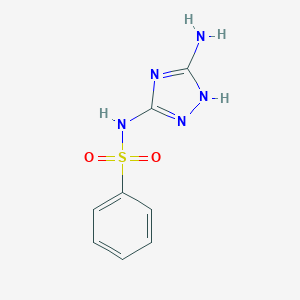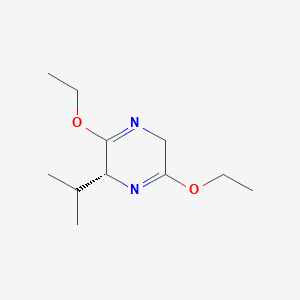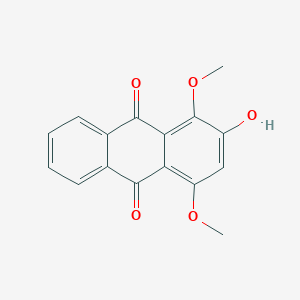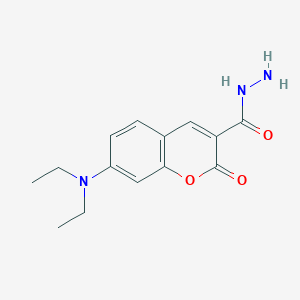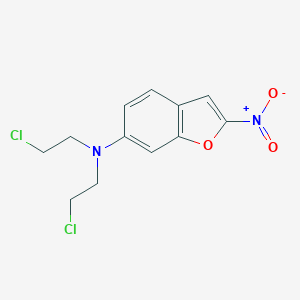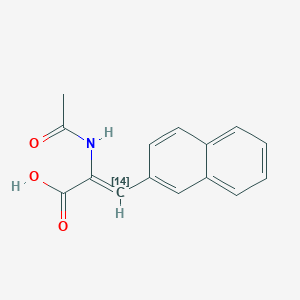
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid, also known as NAAA, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. NAAA is a member of the N-acyl ethanolamine family, which includes endocannabinoids and other lipid signaling molecules. NAAA has been found to play a crucial role in the regulation of pain, inflammation, and other physiological processes.
作用机制
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid exerts its pharmacological effects by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids and other lipid signaling molecules. This inhibition leads to an increase in the levels of these molecules, which in turn activates the cannabinoid receptors in the body. The activation of these receptors leads to analgesic and anti-inflammatory effects.
生化和生理效应
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has also been found to have neuroprotective effects, reducing neuronal damage in models of cerebral ischemia and traumatic brain injury.
实验室实验的优点和局限性
One of the major advantages of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid does not inhibit other enzymes in the endocannabinoid signaling pathway, leading to fewer side effects. However, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
未来方向
The potential therapeutic applications of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid are still being explored. Some of the future directions for research include:
1. Developing more potent and selective 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid inhibitors for use in clinical trials.
2. Investigating the role of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid in other physiological processes, such as immune function and metabolism.
3. Exploring the potential of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid as a therapeutic target for diseases such as cancer and Alzheimer's disease.
4. Developing new methods for synthesizing 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid with higher yields and purity.
Conclusion
In conclusion, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid is a promising compound with potential therapeutic applications in the field of pain management and inflammation. Its specificity for FAAH inhibition and lack of side effects make it an attractive target for drug development. Further research is needed to fully explore the potential of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid as a therapeutic agent.
合成方法
The synthesis of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid involves the reaction of 2-naphthylamine and acryloyl chloride in the presence of a base catalyst. The resulting product is then acetylated to produce 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
科学研究应用
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has been extensively studied in the field of pain management and inflammation. It has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other lipid signaling molecules. By inhibiting FAAH, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid increases the levels of endocannabinoids in the body, leading to analgesic and anti-inflammatory effects.
属性
CAS 编号 |
108330-45-6 |
|---|---|
产品名称 |
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid |
分子式 |
C15H13NO3 |
分子量 |
257.26 g/mol |
IUPAC 名称 |
(Z)-2-acetamido-3-naphthalen-2-yl(314C)prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3,(H,16,17)(H,18,19)/b14-9-/i9+2 |
InChI 键 |
DGDCERYSIKREIN-LHVJLEFDSA-N |
手性 SMILES |
CC(=O)N/C(=[14CH]\C1=CC2=CC=CC=C2C=C1)/C(=O)O |
SMILES |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O |
规范 SMILES |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O |
同义词 |
2-N-acetylamino-3-(2-naphthyl)-3-acrylic acid ACANAA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



